molecular formula C13H19NO2 B13042136 2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL

2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL

Cat. No.: B13042136
M. Wt: 221.29 g/mol
InChI Key: SYVSHMZDXKUBOM-UHFFFAOYSA-N
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Description

2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is an organic compound with the molecular formula C13H19NO2 It features a phenyl ring substituted with a cyclopentyloxy group and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-cyclopentyloxybenzaldehyde and glycine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(4-cyclopentyloxyphenyl)acetaldehyde.

    Reduction: Formation of N-alkylated derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of phenyl and cyclopentyloxy substitutions on biological activity. It may serve as a model compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or ionic interactions. The amino and hydroxyl groups could form hydrogen bonds with active site residues, while the phenyl and cyclopentyloxy groups could engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylethanol: Lacks the cyclopentyloxy substitution, making it less hydrophobic.

    2-Amino-2-(4-methoxyphenyl)ethan-1-OL: Contains a methoxy group instead of a cyclopentyloxy group, which may alter its reactivity and biological activity.

Uniqueness

2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is unique due to the presence of the cyclopentyloxy group, which can influence its physical properties, such as solubility and hydrophobicity, as well as its reactivity in chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-amino-2-(4-cyclopentyloxyphenyl)ethanol

InChI

InChI=1S/C13H19NO2/c14-13(9-15)10-5-7-12(8-6-10)16-11-3-1-2-4-11/h5-8,11,13,15H,1-4,9,14H2

InChI Key

SYVSHMZDXKUBOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CO)N

Origin of Product

United States

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